molecular formula C11H19NO3 B6272839 rac-tert-butyl N-[(1R,2S)-2-formylcyclopentyl]carbamate, cis CAS No. 1932042-37-9

rac-tert-butyl N-[(1R,2S)-2-formylcyclopentyl]carbamate, cis

Cat. No. B6272839
CAS RN: 1932042-37-9
M. Wt: 213.3
InChI Key:
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Description

Rac-tert-butyl N-[(1R,2S)-2-formylcyclopentyl]carbamate, cis (C5H10NO2) is a chemical compound found in nature and used in various scientific experiments. It is a cyclic carbamate, which is a type of organic compound that is formed by the reaction of an amine group with a carbonyl group. This compound is found in various plants and animals, and is used in a variety of laboratory experiments.

Scientific Research Applications

Rac-tert-butyl N-[(1R,2S)-2-formylcyclopentyl]carbamate, cis has a number of scientific research applications. It is used as an intermediate in the synthesis of various organic compounds, including drugs, pesticides, and other materials. It is also used as a catalyst in a variety of reactions, such as Diels-Alder reactions and Friedel-Crafts reactions. It has also been used as a reagent in the synthesis of various heterocyclic compounds.

Mechanism of Action

Rac-tert-butyl N-[(1R,2S)-2-formylcyclopentyl]carbamate, cis is a versatile compound with a number of different mechanisms of action. It is believed to act as an acid-base catalyst in various reactions, as well as a ligand in the formation of coordination complexes. It is also believed to act as an electron-donating group in various reactions.
Biochemical and Physiological Effects
Rac-tert-butyl N-[(1R,2S)-2-formylcyclopentyl]carbamate, cis has a number of biochemical and physiological effects. It has been shown to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been shown to act as an inhibitor of the enzyme xanthine oxidase, which is involved in the breakdown of purines.

Advantages and Limitations for Lab Experiments

Rac-tert-butyl N-[(1R,2S)-2-formylcyclopentyl]carbamate, cis has a number of advantages and limitations for laboratory experiments. One of the major advantages of using this compound is its high reactivity, which makes it suitable for a wide range of reactions. Additionally, it is relatively stable and does not decompose easily. However, it is important to note that this compound can be toxic, and it should be handled with care.

Future Directions

Rac-tert-butyl N-[(1R,2S)-2-formylcyclopentyl]carbamate, cis has a number of potential future directions. One potential direction is the use of this compound in the synthesis of various drugs, pesticides, and other materials. Additionally, it could be used as a catalyst in a variety of reactions, such as Diels-Alder reactions and Friedel-Crafts reactions. It could also be used to synthesize various heterocyclic compounds. Furthermore, it could be used in the development of new drug delivery systems, such as nanocarriers and nanoparticles. Finally, it could be used to develop new methods for the synthesis of organic compounds.

Synthesis Methods

Rac-tert-butyl N-[(1R,2S)-2-formylcyclopentyl]carbamate, cis can be synthesized in the laboratory using a variety of methods. One of the most common methods is by the reaction of tert-butyl alcohol with formaldehyde in the presence of a base catalyst. This reaction is known as the Cannizzaro reaction and produces the desired compound. Another method is by the reaction of cyclopentanone with tert-butyl isocyanate in the presence of a base catalyst.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-tert-butyl N-[(1R,2S)-2-formylcyclopentyl]carbamate, cis involves the reaction of tert-butyl carbamate with 1R,2S-cyclopentenediol followed by oxidation of the resulting product to form the desired compound.", "Starting Materials": [ "tert-butyl carbamate", "1R,2S-cyclopentenediol", "oxidizing agent" ], "Reaction": [ "Step 1: React tert-butyl carbamate with 1R,2S-cyclopentenediol in the presence of a suitable catalyst to form the intermediate product.", "Step 2: Isolate the intermediate product and subject it to oxidation using an oxidizing agent to form rac-tert-butyl N-[(1R,2S)-2-formylcyclopentyl]carbamate, cis.", "Step 3: Purify the final product using standard techniques such as column chromatography or recrystallization." ] }

CAS RN

1932042-37-9

Product Name

rac-tert-butyl N-[(1R,2S)-2-formylcyclopentyl]carbamate, cis

Molecular Formula

C11H19NO3

Molecular Weight

213.3

Purity

95

Origin of Product

United States

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